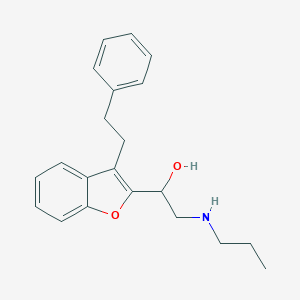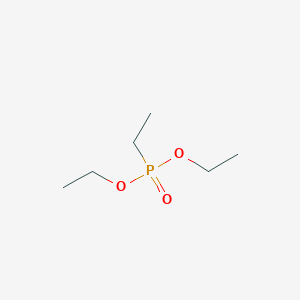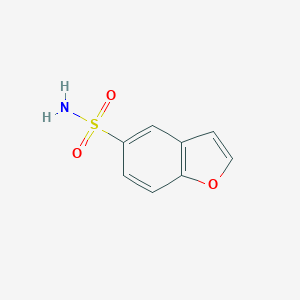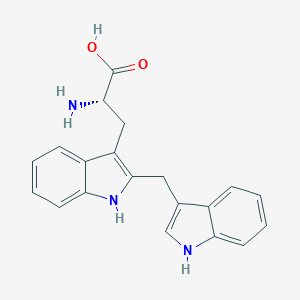
2-(3-Indolylmethyl)-L-tryptophan
Overview
Description
“2-(3-Indolylmethyl)-L-tryptophan” is a certified reference material and pharmaceutical secondary standard . It has a linear formula of C20H19N3O2 .
Molecular Structure Analysis
The molecular structure of “2-(3-Indolylmethyl)-L-tryptophan” is represented by the linear formula C20H19N3O2 . More detailed structural analysis is not available in the retrieved resources.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-Indolylmethyl)-L-tryptophan” are not explicitly mentioned in the available resources. It is known to be a certified reference material and pharmaceutical secondary standard .
Scientific Research Applications
Enzymatic Reactions and Catalysis
- L-Tryptophan 2′,3′-Oxidase Activity : L-Tryptophan 2′,3′-oxidase, derived from Chromobacterium violaceum, catalyzes the formation of a double bond between carbon atoms in various tryptophan derivatives, including those with an indole nucleus like 2-(3-Indolylmethyl)-L-tryptophan. This process is crucial in enzymatic synthesis of α,β-dehydrotryptophanyl peptides without side product formation, irrespective of the position of the tryptophan residue in the amino acid sequence (Genet et al., 1995).
Biotechnological Production
- l-Serine Biosensor-Controlled Fermentation : In the biotechnological production of l-tryptophan derivatives, including hydroxylated or halogenated l-tryptophans, Corynebacterium glutamicum plays a crucial role. The bacterium's tryptophan synthase is capable of converting indole derivatives to corresponding l-tryptophan derivatives, which have applications in therapeutic peptides and agrochemicals (Ferrer et al., 2022).
Biochemical Analysis Techniques
- Serum Tryptophan and Kynurenine Measurement : A method for the simultaneous measurement of serum tryptophan and kynurenine by HPLC, highlights the importance of tryptophan, including 2-(3-Indolylmethyl)-L-tryptophan, in understanding the tryptophan degradation process and immune system activation (Widner et al., 1997).
Structural Studies and Allosteric Interactions
- Crystal Structures in Tryptophan Synthase : Studies on crystal structures of tryptophan synthase complexed with tryptophan derivatives have provided insights into allosteric interactions and catalytic activity, enhancing understanding of enzyme mechanisms at a molecular level (Weyand et al., 2002).
Enzymatic Transformation and Metabolism
- Tryptophan Metabolism and Pharmacological Targeting : L-Tryptophan and its derivatives are involved in extensive metabolism, producing various bioactive molecules. Understanding this metabolism opens avenues for therapeutic interventions in neurological, metabolic, psychiatric, and intestinal disorders (Modoux et al., 2020).
Safety And Hazards
Future Directions
While specific future directions for “2-(3-Indolylmethyl)-L-tryptophan” are not mentioned, there is ongoing research into similar compounds. For example, pyrazine and phenazine heterocycles, which are related to indole compounds, are being explored for their potential as therapeutic molecules in cancer chemoprevention and treatment .
properties
IUPAC Name |
(2S)-2-amino-3-[2-(1H-indol-3-ylmethyl)-1H-indol-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c21-16(20(24)25)10-15-14-6-2-4-8-18(14)23-19(15)9-12-11-22-17-7-3-1-5-13(12)17/h1-8,11,16,22-23H,9-10,21H2,(H,24,25)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZFOWZVRUMXDQ-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3=C(C4=CC=CC=C4N3)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3=C(C4=CC=CC=C4N3)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Indolylmethyl)-L-tryptophan | |
CAS RN |
149724-31-2 | |
| Record name | (2S)-2-Amino-3-(2-(1H-indol-3-ylmethyl)-1H-indol-3-yl)propanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149724312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-INDOLYLMETHYL)-L-TRYPTOPHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9Q4BA8U8Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



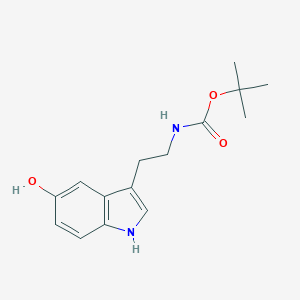
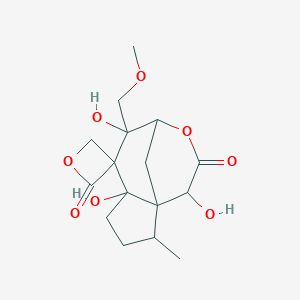
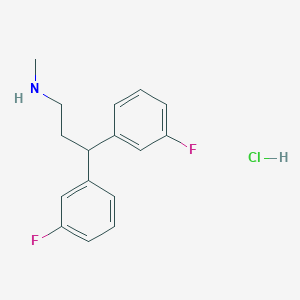
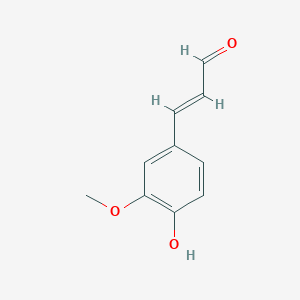
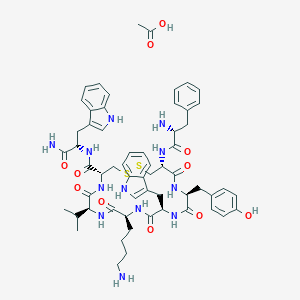
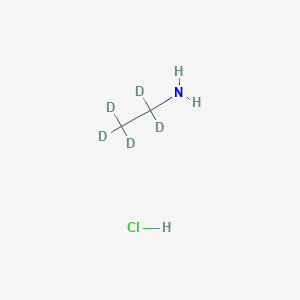
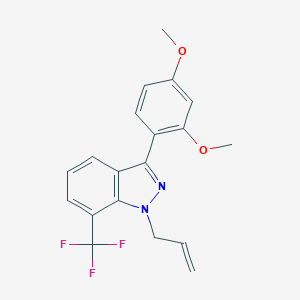
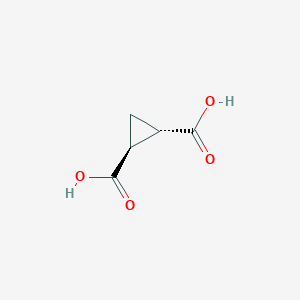
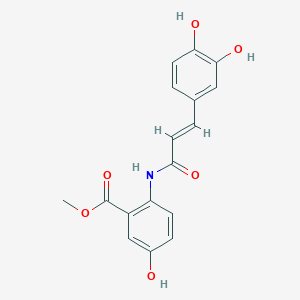
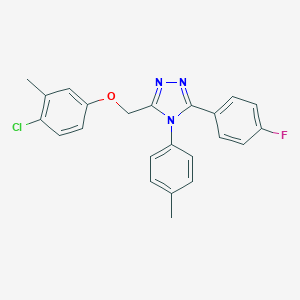
![1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(trifluoromethanesulfonate)](/img/structure/B117048.png)
